molecular formula C17H13ClO3S B7813068 6-benzyloxy-naphthalene-2-sulfonyl chloride, AldrichCPR

6-benzyloxy-naphthalene-2-sulfonyl chloride, AldrichCPR

Cat. No.: B7813068
M. Wt: 332.8 g/mol
InChI Key: BQTHNGZXYBVSFF-UHFFFAOYSA-N
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Description

6-benzyloxy-naphthalene-2-sulfonyl chloride, AldrichCPR, is a chemical compound used in various organic synthesis processes. It is known for its role as a sulfonyl chloride derivative, which makes it a valuable reagent in the preparation of other complex molecules.

Preparation Methods

The synthesis of 6-benzyloxy-naphthalene-2-sulfonyl chloride typically involves the reaction of 6-benzyloxy-naphthalene with chlorosulfonic acid. This reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

6-benzyloxy-naphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction: While it is primarily used in substitution reactions, it can also undergo oxidation and reduction under specific conditions.

    Common Reagents and Conditions: Typical reagents include amines for substitution reactions, and the reactions are often carried out in organic solvents like dichloromethane or tetrahydrofuran.

    Major Products: The major products formed from these reactions are sulfonamide derivatives, which are useful intermediates in organic synthesis.

Scientific Research Applications

6-benzyloxy-naphthalene-2-sulfonyl chloride is used in various scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

    Biology: It can be used to modify biological molecules, such as proteins, to study their function.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-benzyloxy-naphthalene-2-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows it to form strong covalent bonds with various nucleophilic species, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

6-benzyloxy-naphthalene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    6-(4-Methylanilino)naphthalene-2-sulfonyl chloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    2-Naphthalenesulfonyl chloride: Lacks the benzyloxy group, resulting in different chemical properties and uses.

The uniqueness of 6-benzyloxy-naphthalene-2-sulfonyl chloride lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis.

Properties

IUPAC Name

6-phenylmethoxynaphthalene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3S/c18-22(19,20)17-9-7-14-10-16(8-6-15(14)11-17)21-12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTHNGZXYBVSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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